molecular formula C25H35N5O2 B2414579 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 941958-84-5

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No.: B2414579
CAS No.: 941958-84-5
M. Wt: 437.588
InChI Key: WLHYVTLGHPGKNY-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic small molecule of interest in medicinal chemistry research. The compound features a complex structure that incorporates several pharmacologically relevant motifs, including an oxalamide linker and aromatic systems substituted with dimethylamino and methylpiperazinyl groups . These functional groups are commonly found in compounds designed to target central nervous system (CNS) pathways . Specifically, the dimethylamine pharmacophore is a prevalent building block in bioactive molecules and is present in numerous FDA-approved drugs, underscoring its significance in drug discovery . The structural architecture of this molecule, characterized by its donor-acceptor potential, makes it a candidate for investigation in various biochemical and pharmacological assays . Researchers may explore its potential mechanism of action and binding affinity, possibly related to kinase inhibition or other enzyme modulation, given that similar molecular frameworks are known to function by occupying specific ATP-binding sites . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2/c1-18-7-6-8-22(19(18)2)27-25(32)24(31)26-17-23(30-15-13-29(5)14-16-30)20-9-11-21(12-10-20)28(3)4/h6-12,23H,13-17H2,1-5H3,(H,26,31)(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYVTLGHPGKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a complex organic compound with potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
Common Name This compound
CAS Number 900006-28-2
Molecular Formula C23H30N6O4
Molecular Weight 454.5 g/mol

Structural Characteristics

The compound features a complex structure characterized by an oxalamide backbone, which is known for its ability to interact with biological targets. The presence of dimethylamino and piperazine moieties suggests potential interactions with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes.

1. Acetylcholinesterase Inhibition

Research indicates that compounds similar to this oxalamide have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. Inhibition of AChE can enhance acetylcholine levels, potentially improving cognitive functions, particularly in conditions like Alzheimer's disease .

2. Antidepressant Activity

The piperazine group is often associated with antidepressant properties, likely due to its structural similarity to known antidepressants that modulate serotonin and norepinephrine pathways. This compound may exhibit such effects through receptor binding studies yet to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this oxalamide:

Pharmacological Profile

The pharmacological profile of this compound is still under investigation; however, preliminary data suggest:

  • Selectivity for Cholinergic Pathways : The compound's design indicates a potential selectivity for cholinergic pathways, which could be beneficial in treating cognitive disorders.
  • Safety and Toxicity : Further studies are required to assess the safety profile and potential toxicity of this compound in vivo.

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